molecular formula C17H18N2O2 B1419678 trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine CAS No. 756791-42-1

trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine

Cat. No.: B1419678
CAS No.: 756791-42-1
M. Wt: 282.34 g/mol
InChI Key: BVUNFAAOQWGVQX-DLBZAZTESA-N
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Description

Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Biological Activity

Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a compound characterized by its complex structure, featuring a pyrrolidine ring with both benzyl and nitro substituents. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C17H18N2O2, with a molecular weight of approximately 282.34 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Palladium-Catalyzed Reactions : These reactions facilitate the formation of the pyrrolidine structure through various coupling strategies.
  • Reduction Reactions : Nitro groups can be reduced to amines under specific conditions, which may significantly alter the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antiviral and antibacterial properties. The following sections detail these findings.

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to this compound show significant antiviral effects. For instance:

  • In vitro Studies : Derivatives of similar pyrrolidine structures have been tested against viruses such as HIV and Herpes Simplex Virus (HSV). Some derivatives exhibited moderate protection against viral infections, highlighting the potential for this compound to act as an antiviral agent .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties:

  • Testing Against Bacteria : Compounds similar to this compound have been evaluated against strains of Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antibacterial activity, suggesting that modifications to the structure could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the compound's structure and its biological activity is crucial for drug development. Key findings include:

  • Enantiomeric Potency : Studies have shown that specific enantiomers of related compounds exhibit different potencies in biological assays. For example, the (−)-enantiomer was found to be significantly more potent than the (+)-enantiomer in certain antimalarial assays .
Compound NameIC50 Value (nM)Biological Activity
This compoundTBDAntiviral, Antibacterial
Related Compound A190Antimalarial
Related Compound B250Antiviral

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Antiviral Screening : A study synthesized various derivatives and evaluated their activity against HIV and HSV. Results indicated that certain derivatives showed significant antiviral effects with IC50 values ranging from 54 μM to 92 μM .
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, revealing promising results for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with nitroalkene precursors or pyrrolidine scaffolds. Key steps include:

  • Nitro group introduction : Nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to minimize byproducts .
  • Stereochemical control : Use of chiral auxiliaries or catalysts to favor trans-configuration, as stereochemistry impacts biological activity .
  • Cyclization : Optimized solvent systems (e.g., DMF or THF) and temperatures (60–80°C) to ensure regioselective ring closure .
    • Data Consideration : Monitor reaction progress via TLC or HPLC. Yield optimization requires balancing reaction time and excess reagents.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, phenyl, nitro groups) and trans stereochemistry (J values for coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₈H₁₉N₂O₂, MW: 295.36 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve enantiomers if chiral columns are used .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation in biological assays?

  • Key Properties :

  • LogP : Estimated ~2.8 (moderate lipophilicity) due to benzyl and phenyl groups.
  • Solubility : Poor aqueous solubility; requires DMSO or ethanol for stock solutions. Stability testing (e.g., pH 7.4 buffer) is critical for in vitro studies .
    • Formulation Tips : Use surfactants (e.g., Tween-80) or cyclodextrins for enhanced solubility in pharmacokinetic studies .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity and potential as a pharmacophore?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the pyrrolidine ring, affecting nucleophilic substitution or hydrogen-bonding interactions with biological targets .
  • Redox Activity : Potential for nitro reduction to amine derivatives in vivo, altering pharmacokinetics. Monitor via LC-MS in metabolic studies .
    • Comparative Analysis : Replace the nitro group with other substituents (e.g., cyano or methoxy) to evaluate structure-activity relationships (SAR) .

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallographic Workflow :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and SHELXL for refinement .
  • Disorder Handling : Apply restraints for flexible substituents (e.g., benzyl groups) and validate with residual density maps .
    • Case Study : Compare with structurally similar compounds like trans-4-(4-chlorophenyl)pyrrolidine derivatives to identify systematic errors in data interpretation .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound while mitigating off-target effects?

  • Assay Design :

  • Target Selection : Prioritize enzymes or receptors with known interactions with nitroaromatic compounds (e.g., cytochrome P450 or nitric oxide synthases) .
  • Controls : Include enantiomerically pure samples (if resolved) to isolate stereospecific effects .
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess potency .
    • Data Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. Comparative Structural Analysis

Compound Structure Key Differences Biological Implications
This compound C₁₈H₁₉N₂O₂Nitro group at C3Potential redox activity in vivo
trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid C₁₈H₁₈ClNO₂Carboxylic acid instead of nitro groupAltered solubility and target binding
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate C₁₈H₂₁N₃O₂Pyridine substituentEnhanced interactions with kinase domains

Q. Key Challenges and Recommendations

  • Stereochemical Purity : Use chiral HPLC or enzymatic resolution to separate enantiomers, as racemic mixtures may obscure SAR .
  • Data Reproducibility : Standardize synthetic protocols (e.g., solvent purity, catalyst batch) and share raw spectral data via repositories like Zenodo .
  • Toxicity Screening : Prioritize Ames tests for nitro-containing compounds to assess mutagenic potential early in development .

Properties

IUPAC Name

(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUNFAAOQWGVQX-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (E)-(2-nitrovinyl)benzene (110 g, 0.738 mol) and TFA (8.42 g, 0.073 mol) in DCM (500 mL) was added N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine (351.4 g, 1.476 mol) in DCM (500 mL) drop-wise at 0° C. for a period of 30 min. Then the reaction mixture was stirred at room temperature for 48 h. After completion of the reaction, the mixture was concentrated in vacuo, dissolved in water, and extracted into EtOAc (×2, 1.0 L). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified via flash chromatography (20-80% petroleum ether/EtOAc) to afford (3S and R, 4R and S)-1-benzyl-3-nitro-4-phenylpyrrolidine. MS ESI calc'd. For C17H18N2O2 [M+1]+ 283. found 283.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
351.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (0.50 g, 2.02 mmol) in CH2Cl2 (15 ml) was added drop wise, over a 30 minutes period, to a stirred solution of ((E)-2-nitro-vinyl)-benzene (0.30 g, 2.02 mmol) and trifluoroacetic acid (0.17 ml, 0.2 mmol) in CH2Cl2 (10 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:6) afforded 0.38 g (68%) of the title compound as a colorless oil. ES-MS m/e: 283 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Reactant of Route 2
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Reactant of Route 3
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Reactant of Route 4
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Reactant of Route 5
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine

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